N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reactants, products, and mechanism.Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions involving aminophenyl carbinol with nitriles, leading to new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These compounds undergo further chemical modifications, such as methylation and hydrolysis, to form respective amides (Gromachevskaya, Kaigorodova, & Konyushkin, 2017). This indicates a robust framework for synthesizing and modifying quinazoline compounds for specific research applications.
Antimicrobial and Anticonvulsant Activities
Some quinazoline derivatives have been evaluated for their antimicrobial activities, showing potential as new therapeutic agents against various bacterial and fungal infections. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and assessed for their antimicrobial effectiveness, with certain compounds demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011). Additionally, quinazolinone derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential in treating seizure disorders (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Chemical Synthesis Techniques
The development of novel synthesis methods for quinazoline derivatives is a key area of research, offering more efficient and versatile approaches to creating these compounds. For example, a facile one-pot synthesis technique has been developed for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones, showcasing the innovation in synthesis methodologies that can be applied to similar compounds (Mohebat, Raja, & Mohammadian, 2015).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or upcoming trends in the field.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O/c1-19-9-15-26(21(3)17-19)32-29(35)23-11-13-24(14-12-23)31-30-33-27-16-10-20(2)18-25(27)28(34-30)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,32,35)(H,31,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAWDIPKUBSYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
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